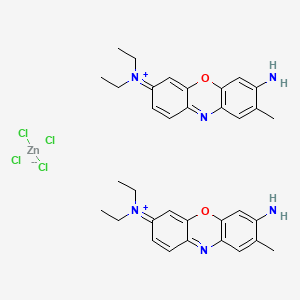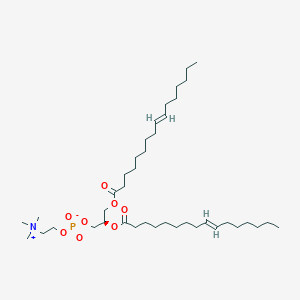
Brilliant Cresyl Blue ALD
Übersicht
Beschreibung
Molecular Structure Analysis
The structure of Brilliant Cresyl Blue ALD contains a 2-methyl modification on the phenoxazine core . The structure of the historic Brilliant Cresyl Blue contains an 8-methyl modification on the phenoxazine core . The biological staining application is the same for both structures .Chemical Reactions Analysis
Brilliant Cresyl Blue ALD is a reactive dye that is used as a model system for mitochondrial membrane potential . It can be detected with optical sensors, which are sensitive to UV light .Physical And Chemical Properties Analysis
Brilliant Cresyl Blue ALD is a green crystalline powder with a molecular weight of 385.96 . It has an absorbance peak at 630 nm . It is soluble in water at a concentration of 1 mg/mL, producing a blue to very deep blue solution .Wissenschaftliche Forschungsanwendungen
Solar Energy Conversion and Storage
- Photogalvanic Solar Cells : Brilliant Cresyl Blue has been studied for its role in enhancing the solar energy conversion and storage capacity of photogalvanic solar cells. Research showed that it, combined with fructose and NaOH, significantly improved the performance of these cells, offering potential advancements in solar energy technology (Sharma, Koli, & Gangotri, 2011).
Chromosomal Studies
- Chromosome Breakage : A study in 1951 explored the chromosome-breaking activity of Brilliant Cresyl Blue on onion root meristems. This provided insights into chromosomal aberrations and potential applications in genetic studies (D'amato, 1951).
Electrochemical Applications
- Electrosynthesis and Biosensors : Brilliant Cresyl Blue has been polymerized on electrodes, with research indicating its utility in biosensor applications. This includes the detection of hydrogen peroxide and glucose, highlighting its role in analytical chemistry and medical diagnostics (Ghica & Brett, 2009).
Reproductive Biology
- Oocyte Selection : In reproductive biology, Brilliant Cresyl Blue has been used to assess the quality of porcine and goat oocytes, assisting in the selection of oocytes for in vitro fertilization and nuclear transfer. The dye aids in distinguishing between more and less mature oocytes, which is crucial for successful embryonic development (Wongsrikeao et al., 2006).
Surface-Enhanced Raman Scattering (SERS) Substrates
- SERS Substrate for Chemical Sensing : Research has shown that Brilliant Cresyl Blue can be utilized in the creation of ultrasensitive and recyclable SERS substrates, enhancing chemical sensing capabilities. This application is significant in fields like environmental monitoring and chemical analysis (Li et al., 2012).
Clinical Diagnostics
- Detection of Glucose-6-Phosphate Dehydrogenase Deficiency : Brilliant Cresyl Blue has been used in diagnostic tests for Glucose-6-Phosphate Dehydrogenase Deficiency in red cells. This highlights its importance in clinical diagnostics and understanding certain metabolic disorders (Bernstein, 1962).
Cytological Diagnosis
- Fine Needle Aspiration : The dye has been applied in fine needle aspirates for cytological diagnosis, particularly in detecting malignant cells in various tissues, showcasing its role in medical pathology (Sofi et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;tetrachlorozinc(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H19N3O.4ClH.Zn/c2*1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;;;;;/h2*6-10,18H,4-5H2,1-3H3;4*1H;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKKUZVCJCWWHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.Cl[Zn-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl4N6O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brilliant Cresyl Blue ALD | |
CAS RN |
51716-96-2 | |
| Record name | 3-amino-7-(diethylamino)-2-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)






![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1261808.png)



![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)